

A Comparative Genomic Guide to High and Low FR901379 Producing Strains

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Compound of Interest

Compound Name: FR 901379

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This guide provides a detailed comparison of high and low-producing strains of the filamentous fungus *Coleophoma empetri*, the primary producer of FR901379, a crucial precursor to the antifungal drug micafungin. Understanding the genomic and metabolic differences between these strains is paramount for researchers, scientists, and drug development professionals seeking to enhance production efficiency and develop more effective antifungal agents. This document summarizes key quantitative data, outlines experimental protocols, and visualizes the underlying biological pathways.

Strain Performance Comparison: FR901379 Production

The development of high-producing *Coleophoma empetri* strains has been a key focus of research, employing both random mutagenesis and targeted metabolic engineering strategies. The following table summarizes the FR901379 titers achieved in various strains, highlighting the significant improvements over wild-type and parent strains.

Strain Description	FR901379 Titer (g/L)	Fermentation Condition	Key Genetic Modifications/ Characteristics	Reference
Wild-Type/Parental Strains	0.3	Shake Flask	Baseline production	[1] [2]
Heavy-Ion Irradiation Mutant	1.1	Not Specified	Two rounds of 12C6+ ion irradiation; mutations in genes for morphological differentiation	[3] [4]
Overexpression of mcfJ	1.3	Shake Flask	Overexpression of the transcriptional activator mcfJ	[1]
Co-overexpression of mcfJ, mcfF, and mcfH	4.0	5L Bioreactor (Fed-batch)	Overexpression of transcriptional activator (mcfJ) and rate-limiting enzymes (cytochrome P450 McfF and McfH)	
Δ CEfks1 Mutant	~30% higher than parent	Shake Flask	Deletion of β -1,3-glucan synthase gene, leading to improved mycelial morphogenesis	

Genomic and Transcriptomic Insights into High Production

Comparative genomic and transcriptomic analyses have pinpointed several key genetic factors contributing to enhanced FR901379 production.

Key Genetic Determinants of High FR901379 Production:

Gene/Locus	Function	Impact on Production	Strain Type	Reference
mcf Gene Cluster	Core biosynthesis of the FR901379 lipohexapeptide backbone	Essential for production	All	
O-sulfonation Gene Cluster	Responsible for the addition of the sulfonyloxy group, critical for bioactivity	Essential for final product formation	All	
mcfA	Nonribosomal peptide synthetase	Upregulation linked to increased FR901379 titer in mutants	Heavy-ion irradiation mutant	
mcfF and mcfH	Cytochrome P450 enzymes	Rate-limiting steps; overexpression eliminates byproducts and increases FR901379	Metabolically engineered strain	
mcfJ (Cehyp)	Transcriptional activator	Positive regulator of the mcf and O-sulfonation clusters; overexpression significantly boosts production	Metabolically engineered strain	
CEfks1	β -1,3-glucan synthase	Deletion alters cell morphology,	Metabolically engineered strain	

		leading to a moderate increase in titer	
CEfks2	Putative β -1,3-glucan synthase	Implicated in self-resistance to FR901379; highly expressed under high-producing conditions	Wild-type and engineered strains
Genes for Morphological Differentiation	Various, including oxidoreductases, transporters, kinases, and methyltransferases	Mutations in these genes, induced by irradiation, are associated with altered colony morphology and higher yields	Heavy-ion irradiation mutant

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following sections outline the key experimental protocols cited in the comparative studies.

Fungal Fermentation for FR901379 Production

- **Seed Culture:** Fresh mycelia of *C. empetri* are crushed and inoculated into 50 mL of seed medium (MKS) in 250 mL shake flasks. The MKS medium consists of soluble starch (15 g/L), sucrose (10 g/L), cottonseed meal (5 g/L), peptone (10 g/L), KH_2PO_4 (1 g/L), and CaCO_3 (2 g/L), with a pH of 6.5. The culture is incubated for 2 days at 25°C with shaking at 220 rpm.
- **Production Culture:** 5 mL of the seed culture is transferred to 50 mL of fermentation medium (MKF). The MKF medium contains glucose (10 g/L), corn starch (30 g/L), peptone (10 g/L), D-sorbitol (160 g/L), $(\text{NH}_4)_2\text{SO}_4$ (6 g/L), KH_2PO_4 (1 g/L), $\text{FeSO}_4 \cdot 7\text{H}_2\text{O}$ (0.3 g/L), $\text{ZnSO}_4 \cdot 7\text{H}_2\text{O}$ (0.01 g/L), and CaCO_3 (2 g/L), with a pH of 6.5. The production culture is incubated for 8 days at 25°C and 220 rpm.

- **Fed-Batch Fermentation:** For scaled-up production in a 5L bioreactor, a fed-batch strategy is employed to achieve higher titers.

FR901379 Extraction and Quantification

- **Extraction:** The fermentation broth is mixed with a four-fold volume of methanol and shaken vigorously for 1 hour at room temperature. For some protocols, ultrasonic crushing in methanol is used.
- **Quantification:** The extracted samples are analyzed by High-Performance Liquid Chromatography (HPLC) using a reverse-phase C18 column. The mobile phase typically consists of a gradient of acetonitrile and deionized water with 0.05% trifluoroacetic acid. Detection is performed at 210 nm.

Genetic Manipulation of *C. empetri*

- **Gene Disruption and Overexpression:** Genetic modifications are achieved using established techniques for filamentous fungi, including CRISPR/Cas9-based gene editing, which has been shown to have an efficiency of up to 84% in *C. empetri*.
- **Protoplast-Mediated Transformation:** This is a common method for introducing foreign DNA into *C. empetri*.
- **Improving Homologous Recombination:** Deletion of the *ku80* gene, a key component of the non-homologous end joining (NHEJ) pathway, has been shown to increase the frequency of successful gene targeting from 4% to 100%, creating a more efficient chassis for genetic engineering.

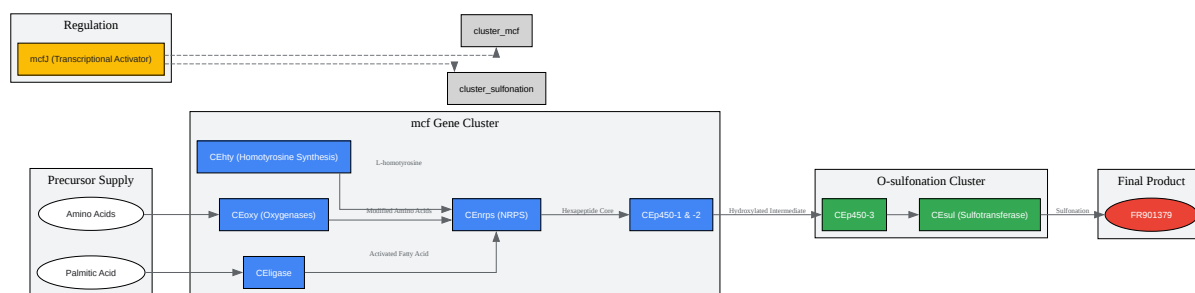
Genomic and Transcriptomic Analysis

- **Whole-Genome Sequencing:** Genomic DNA is extracted from high and low-producing strains and sequenced to identify single nucleotide polymorphisms (SNPs), insertions/deletions (InDels), and structural variations (SVs).
- **Transcriptome Analysis (RNA-Seq):** Total RNA is extracted from mycelia, and cDNA libraries are constructed and sequenced. Differential expression analysis is then performed to

compare gene expression levels between high and low-producing strains, often using packages like DESeq2.

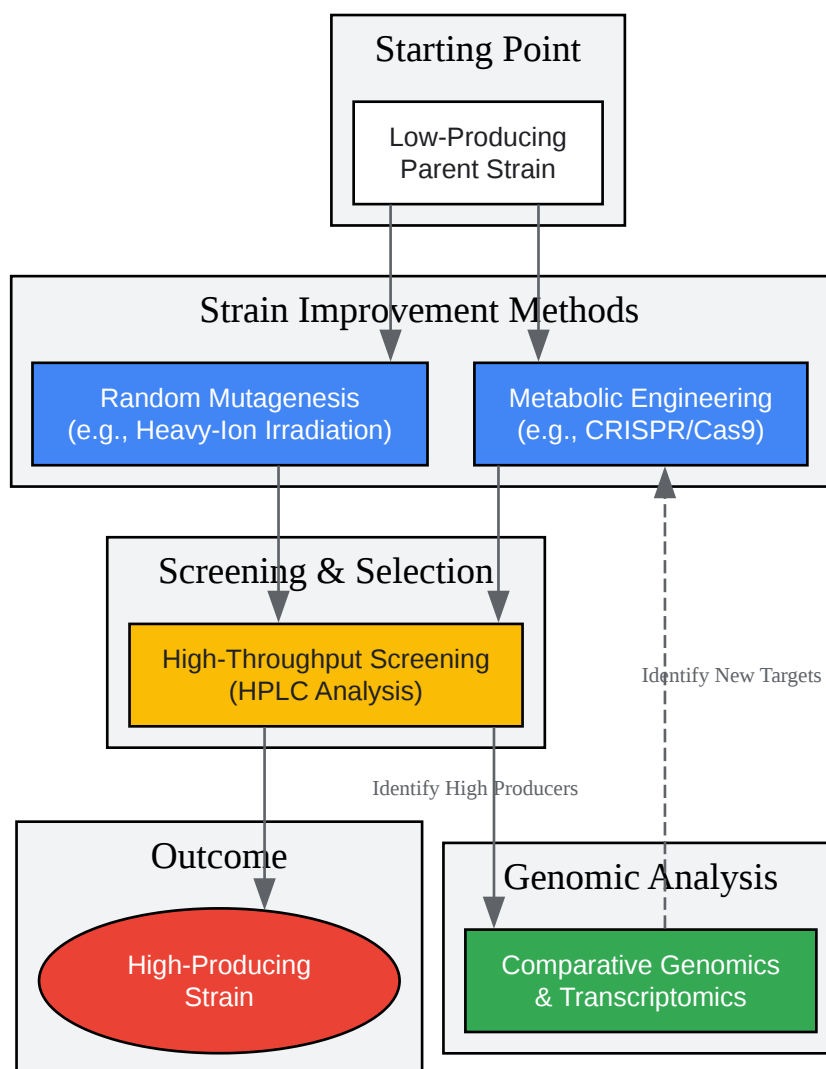
Visualizing Key Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the FR901379 biosynthesis pathway and a typical workflow for developing high-producing strains.



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Caption: Simplified FR901379 biosynthesis pathway in *Coleophoma empetri*.



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Caption: Workflow for developing high FR901379 producing strains.

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